N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Description
The compound N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide (hereafter referred to as Compound A) is a triazolopyrimidinone derivative characterized by a fused bicyclic core (triazolo[4,3-c]pyrimidin-3-one) substituted with a pyridin-2-yl group at position 7, a methyl group at position 5, and an acetamide side chain at position 2. The acetamide moiety is further substituted with a 4-cyanophenyl group.
Key structural features of Compound A:
- Pyridin-2-yl substituent: Enhances π-π stacking interactions in biological targets.
- 4-cyanophenyl group: Introduces strong electron-withdrawing character, increasing polarity and influencing binding affinity.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2/c1-13-23-17(16-4-2-3-9-22-16)10-18-25-26(20(29)27(13)18)12-19(28)24-15-7-5-14(11-21)6-8-15/h2-10H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHWWHJVCFGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=C(C=C3)C#N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the cyanophenyl and pyridinyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as crystallization and chromatography.
Chemical Reactions Analysis
N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. It is classified as a pyrimidine derivative with a molecular weight of approximately 385.39 g/mol.
General Information
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 385.4 g/mol
- CAS Number : 1251691-12-9
- ChemDiv Compound ID : P032-3101
Potential Applications
While the specific role of this compound in modulating chemokine receptors is not detailed in the available literature, its presence within a patent suggests it may have potential applications in research related to inflammation, immune responses, and cancer development.
This compound is identified within a patent focusing on derivatives of 1,2-bis-sulfonamide as modulators of chemokine receptors. Chemokine receptors belong to the class of G protein-coupled receptors, which play a crucial role in various physiological and pathological processes.
This compound is available from chemical suppliers for research purposes. It falls under the category of heterocyclic compounds, specifically those containing triazole and pyrimidine rings, which are significant in drug development due to their biological activity.
Its mechanism of action is not fully elucidated but is hypothesized to involve interaction with biological targets such as enzymes or receptors related to disease pathways. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological macromolecules through hydrogen bonding or coordination.
| Application | Description |
|---|---|
| Medicinal Chemistry | Development of pharmaceuticals targeting various diseases |
| Modulation of Chemokine Receptors | Potential applications in research related to inflammation, immune responses, and cancer development |
| Drug Development | Due to the presence of triazole and pyrimidine rings, which are significant in drug development due to their biological activity |
| Research | Available from chemical suppliers for research purposes |
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Compound B: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Core structure: Shares the triazolopyrimidinone scaffold with Compound A.
- Key differences: Substituent at position 5: 4-fluorophenylamino group (Compound B) vs. methyl group (Compound A). Acetamide side chain: 2,5-dimethylphenyl (Compound B) vs. 4-cyanophenyl (Compound A).
Compound C: N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-carboxamide derivative (from EP 4 374 877 A2)
- Core structure: Pyrimidine-based carboxamide with trifluoromethyl and cyano substituents.
- Key differences: Heterocyclic core: Pyrimidine (Compound C) vs. triazolopyrimidinone (Compound A). Substituents: Trifluoromethyl group (Compound C) enhances hydrophobicity and electron-withdrawing effects compared to Compound A’s pyridin-2-yl group.
- Impact of differences :
Electronic and Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | ~428 g/mol | ~438 g/mol | ~520 g/mol |
| Key Substituents | 4-cyanophenyl, pyridin-2-yl | 2,5-dimethylphenyl, 4-fluorophenylamino | Trifluoromethyl, cyano |
| logP (Predicted) | ~2.1 (moderate polarity) | ~3.5 (higher lipophilicity) | ~4.0 (highly lipophilic) |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
Analysis :
- Compound A’s 4-cyanophenyl group reduces logP compared to Compound B and C, suggesting better aqueous solubility.
- Compound B’s fluorine atom may enhance bioavailability by resisting oxidative metabolism .
- Compound C’s trifluoromethyl group increases hydrophobicity, which could limit dissolution but improve blood-brain barrier penetration .
Biological Activity
N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. It is classified as a pyrimidine derivative and has garnered interest due to its biological activity, particularly in relation to chemokine receptors and various disease pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C20H15N7O2
- Molecular Weight : Approximately 385.39 g/mol
Structural Features
The compound features several notable structural elements:
- Pyrimidine and Triazole Rings : These heterocyclic structures are significant in drug development due to their diverse biological activities.
- Functional Groups : The presence of a cyanophenyl group, a methyl ketone, and a pyridine moiety contributes to its chemical behavior and potential interactions with biological targets.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological macromolecules such as enzymes or receptors involved in disease pathways. The nitrogen atoms in its structure suggest potential hydrogen bonding or coordination interactions with these targets.
Pharmacological Properties
- Chemokine Receptor Modulation : The compound is included in patents focusing on derivatives that modulate chemokine receptors. These receptors are critical in inflammation and immune responses, indicating potential applications in treating inflammatory diseases and cancers.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Further research is needed to establish the specific antitumor efficacy of this compound .
- Antimicrobial Activity : Related compounds have shown promise as antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications to the triazole or pyrimidine rings can enhance antimicrobial properties .
Study 1: Chemokine Receptor Modulation
A study investigating the effects of various pyrimidine derivatives on chemokine receptors found that certain modifications can significantly enhance receptor affinity and selectivity. While specific data on this compound were not detailed, its inclusion in such research suggests similar potential for receptor modulation.
Study 2: Antitumor Efficacy
In vitro assays conducted on related triazole-pyrimidine compounds demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the triazole ring in mediating this activity, suggesting that this compound may exhibit comparable effects pending further investigation .
Summary Table of Biological Activities
| Biological Activity | Related Compounds | Observations |
|---|---|---|
| Chemokine Receptor Modulation | Various Pyrimidines | Potential anti-inflammatory effects |
| Antitumor Activity | Triazole-Pyrimidines | Significant cytotoxicity observed |
| Antimicrobial Activity | Thiazole Derivatives | Efficacy against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
